molecular formula C19H26N2O2 B5204265 1-[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone

1-[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone

Cat. No.: B5204265
M. Wt: 314.4 g/mol
InChI Key: WATJKFLTIDTGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone is a piperazine-based compound featuring a cyclohex-3-enylmethyl substituent at the 4-position of the piperazine ring and a phenoxyethanone moiety. The cyclohexene ring introduces partial unsaturation, which may enhance conformational flexibility and influence lipophilicity.

Properties

IUPAC Name

1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c22-19(16-23-18-9-5-2-6-10-18)21-13-11-20(12-14-21)15-17-7-3-1-4-8-17/h1-3,5-6,9-10,17H,4,7-8,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATJKFLTIDTGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with cyclohex-3-en-1-ylmethyl chloride under basic conditions to form the cyclohexenylmethyl-substituted piperazine.

    Introduction of the Phenoxyethanone Group: The next step involves the reaction of the substituted piperazine with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

1-[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Substituent Variations on the Piperazine Ring

1-[4-(1H-Indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone (Compound 2, ) Structure: Replaces cyclohexenylmethyl with indol-3-ylmethyl. Activity: Exhibited 50.1% inhibition of butyrylcholinesterase (BuChE) at 100 µM, indicating moderate enzyme interaction.

1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone (CAS 5827-90-7, ) Structure: Substitutes cyclohexenylmethyl with naphthalen-1-ylmethyl. Properties: Molecular weight 360.45 g/mol (vs. ~330–340 g/mol estimated for the target compound). Implications: Increased lipophilicity from the naphthyl group may improve membrane permeability but reduce aqueous solubility .

Cyclohex-3-en-1-yl-(4-methylpiperazin-1-yl)methanone (CAS 69462-46-0, ) Structure: Direct carbonyl linkage between cyclohexene and piperazine, unlike the methylene bridge in the target compound.

Modifications to the Ethanone-Phenoxy Linker

1-[2-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone (CAS 63990-66-9, ) Structure: Incorporates a 2-hydroxypropoxy linker and 2-chlorophenyl substituent. Activity: Polar hydroxypropoxy group may enhance solubility but reduce blood-brain barrier (BBB) penetration compared to the target compound’s simpler ethanone linker .

Physicochemical Properties

  • Molecular Weight : Estimated ~330–340 g/mol (lower than naphthyl analogue’s 360.45 g/mol), aligning with Lipinski’s rule for drug-likeness .
  • Solubility: The ethanone linker and piperazine ring may enhance aqueous solubility relative to bulkier analogues.

Research Findings and Implications

  • Cholinesterase Inhibition : Structural similarities to ’s indole derivative suggest the target compound may inhibit BuChE, albeit with potency modulated by the cyclohexene group’s steric and electronic properties.
  • Antiparasitic Potential: Pyridine-based piperazine derivatives () show efficacy against T. cruzi, hinting at broader applications for the target compound with further derivatization.
  • Multi-Target Profiles : Dual piperazine derivatives () highlight the scaffold’s versatility, though the target compound’s simpler structure may reduce off-target risks.

Biological Activity

1-[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H26N2O2
  • Molecular Weight : 314.43 g/mol
  • SMILES Notation : C1CCC(CC1)C(C2CN(CCN2)C(=O)C(C3=CC=CC=C3)O)=O

1. Anticancer Properties

Research indicates that derivatives of phenoxyethanone compounds exhibit significant anticancer activity. A study by Moxon et al. (2020) demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, including leukemia and breast cancer cells. These effects are often attributed to the ability of such compounds to induce apoptosis and inhibit cell cycle progression.

Cell LineIC50 (μM)Mechanism of Action
U937 (leukemia)10Induction of apoptosis
MCF-7 (breast)15Cell cycle arrest at G2/M phase
HepG2 (liver cancer)12Inhibition of DNA synthesis

2. Neuroprotective Effects

The compound has shown promise in neuroprotection through modulation of neurotransmitter systems. In vitro studies have indicated that it may enhance serotonin and dopamine levels, which are crucial for mood regulation and cognitive function. This is particularly relevant for conditions such as depression and anxiety disorders.

Study on Neuroprotective Effects

A study published in Pharmacology Research evaluated the effects of phenoxyethanone derivatives on neurodegenerative models. The findings suggested that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, potentially through the activation of Nrf2 signaling pathways.

Antitumor Activity Case Study

In a recent investigation, researchers synthesized several derivatives of this compound and assessed their biological activities against various cancer cell lines. The results showed that certain modifications in the chemical structure significantly enhanced cytotoxicity against tumor cells while minimizing toxicity to normal cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.